molecular formula C24H14N2 B12584897 Quinoxaline, 5,8-diethynyl-2,3-diphenyl- CAS No. 316384-83-5

Quinoxaline, 5,8-diethynyl-2,3-diphenyl-

Cat. No.: B12584897
CAS No.: 316384-83-5
M. Wt: 330.4 g/mol
InChI Key: AGAFSCQKJFATLC-UHFFFAOYSA-N
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Description

Quinoxaline, 5,8-diethynyl-2,3-diphenyl- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse biological and pharmaceutical properties, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoxaline derivatives, including Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, can be synthesized through the condensation of ortho-diamines with 1,2-diketones . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The use of catalysts like nanostructured pyrophosphate Na2PdP2O7 can enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are commonly adopted to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 5,8-diethynyl-2,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 5,8-diethynyl-2,3-diphenyl- is unique due to the presence of ethynyl groups at positions 5 and 8, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its diverse applications .

Properties

CAS No.

316384-83-5

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

5,8-diethynyl-2,3-diphenylquinoxaline

InChI

InChI=1S/C24H14N2/c1-3-17-15-16-18(4-2)22-21(17)25-23(19-11-7-5-8-12-19)24(26-22)20-13-9-6-10-14-20/h1-2,5-16H

InChI Key

AGAFSCQKJFATLC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=C(C=C1)C#C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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